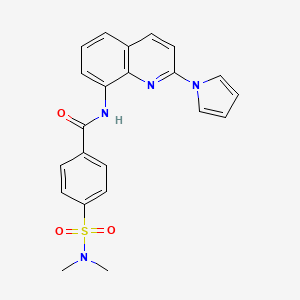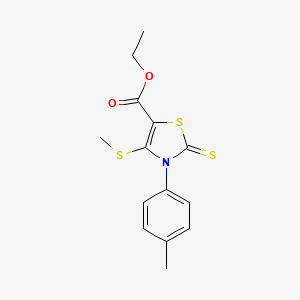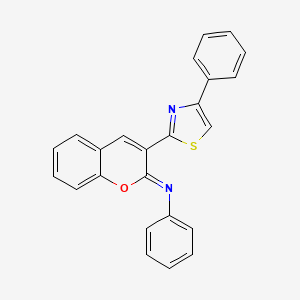
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide” is a heterocyclic organic compound containing a quinoline and pyrrole ring system1. It is a white solid substance that is soluble in organic solvents such as methanol and dimethyl sulfoxide1. It was first synthesized in 1997 by researchers in Japan as a potential anticancer agent due to its ability to selectively inhibit topoisomerase I activity1.
Synthesis Analysis
This compound is synthesized using a series of reactions involving the condensation of 8-aminoquinoline, 1-bromo-3-nitrobenzene, and pyrrole-2-carboxylic acid followed by a reduction reaction with dimethylsulfamide1.
Molecular Structure Analysis
The molecular formula of this compound is C22H20N4O3S with a molecular weight of 420.491. The InChI Key is HEEYKCICNDNFNX-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The product is then characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy1.
Physical And Chemical Properties Analysis
The molecular formula of this compound is C25H23N5O2S with a molecular weight of 461.55g/mol1. It has a melting point of approximately 289-291°C and a boiling point of approximately 659.0°C at 760 mmHg1. It is sparingly soluble in water and stable under normal conditions1.
Scientific Research Applications
Antibacterial Activity
A study focused on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, including compounds similar to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. These compounds were synthesized through an eco-friendly approach, showing efficacy against E. coli, S. aureus, and E. faecalis with notable minimum inhibitory concentrations (MICs) (Largani et al., 2017).
Anticancer Activity
Another research application of compounds structurally related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves anticancer activity. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity against various human tumor cell lines. One compound, in particular, showed potent anticancer activity with promising IC50 values, indicating the potential of such compounds in cancer therapy (Żołnowska et al., 2018).
Catalysis in Polymerization
Compounds with pyrrole-based ligands, akin to the structure of interest, have been used as catalysts in the ring-opening polymerization of ε-caprolactone, demonstrating the role of these complexes in polymer science. The aluminum complexes supported by pyrrole-based ligands showed active catalysis, leading to efficient polymerization processes (Qiao et al., 2011).
Safety And Hazards
As per the available information, this compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
This compound offers potential applications in various fields due to its unique properties and structure1. However, more research is needed to fully understand its potential applications and limitations1.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-25(2)30(28,29)18-11-8-17(9-12-18)22(27)23-19-7-5-6-16-10-13-20(24-21(16)19)26-14-3-4-15-26/h3-15H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYKCICNDNFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590791.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2590792.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2590796.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2590797.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2590801.png)


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2590809.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2590810.png)

![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)